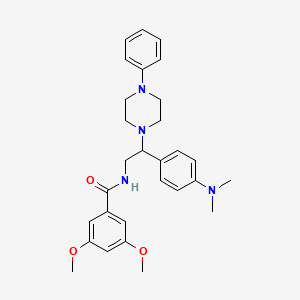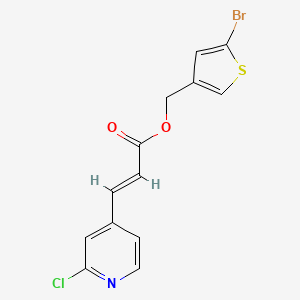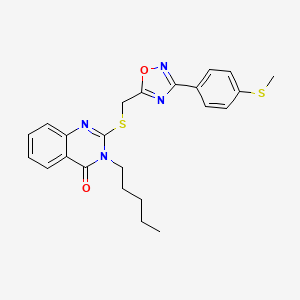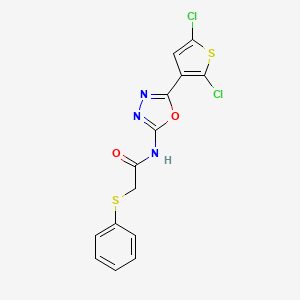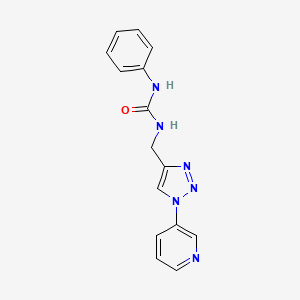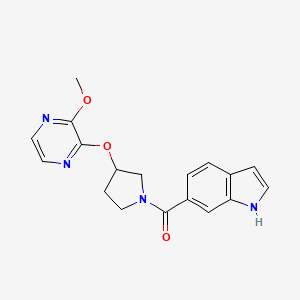![molecular formula C27H24O7 B2392336 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one CAS No. 859661-12-4](/img/structure/B2392336.png)
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one” is a complex organic molecule. It contains several functional groups including methoxy groups (-OCH3), a ketone group (C=O), and an aromatic ring structure (phenyl group). These functional groups suggest that the compound may have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves multiple ring structures (chromen and phenyl groups) and several oxygen-containing functional groups (methoxy and ketone groups). These groups can have significant effects on the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the ketone could be involved in nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might increase its stability, while the oxygen-containing functional groups could affect its polarity and solubility .
科学的研究の応用
Synthesis and Structural Characterization
Synthesis of Novel Compounds
The synthesis of complex molecules, such as "3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one," often involves multi-step reactions that yield compounds with specific functional groups. These synthetic routes are crucial for developing new materials with potential applications in drug development and materials science. For example, the synthesis of novel antitumor agents and the development of compounds with specific electronic or photophysical properties are areas of interest (Mondal et al., 2003).
Crystal Structure Analysis
Crystallography studies, such as those conducted on related compounds, provide insights into the molecular and electronic structures of new materials. These analyses are foundational for understanding the properties of materials and their potential applications in various fields. For instance, studies on the crystal structures of isochroman derivatives have revealed their tendency to crystallize in chiral space groups, which is significant for the development of chiral materials with specific optical properties (Palusiak et al., 2004).
Applications in Material Science and Pharmacology
Electrochromic Materials
Research into donor-acceptor polymeric electrochromic materials employing thiophene derivatives as donor units has shown potential applications in NIR electrochromic devices. These studies explore the electrochromic properties of polymers, which can switch between different colors or transmissive states under an applied voltage, offering applications in smart windows, displays, and low-energy consumption devices (Zhao et al., 2014).
Phenolic Antioxidants in Wood Smoke
Research on the antioxidant properties of dimethoxyphenols, which share structural similarities with the compound of interest, highlights their role as scavengers of oxygen radicals. This finding is relevant for assessing the health hazards of biomass burning and the therapeutic potential of phenolic compounds as antioxidants (Kjällstrand & Petersson, 2001).
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-16-21-11-10-20(33-15-22(28)17-5-8-19(30-2)9-6-17)14-24(21)34-27(29)26(16)18-7-12-23(31-3)25(13-18)32-4/h5-14H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGENVQQNTYEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)
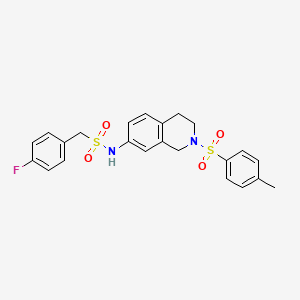
![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)
![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)
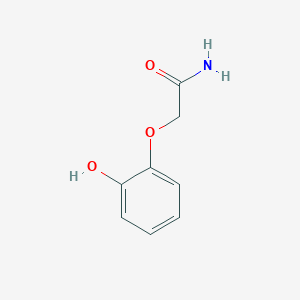
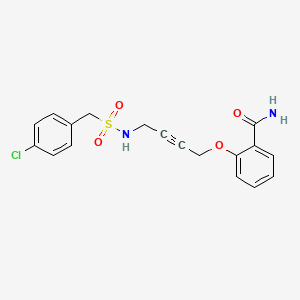
![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)
![diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2392263.png)
